Azido-PEG2-azide

PROTAC Design Bioconjugation Molecular Modeling

PROBLEM: Substituting PEG2 linkers with longer PEG chains or polydisperse mixtures introduces batch variability and alters conjugate solubility, jeopardizing ternary complex formation in PROTACs and causing aggregation in bioconjugates. SOLUTION: Azido-PEG2-azide (N3-PEG2-N3) is a monodispersed, homobifunctional azide linker. • **Precise Geometry:** Defined 12-15 Å spacer length-optimal for PROTAC-induced ubiquitination. • **Superior Solubility:** PEG2 hydrophilicity prevents aggregation vs. aliphatic diazides. • **Reproducibility:** Monodispersed structure eliminates batch-to-batch variability. Reliable supply for R&D & cGMP intermediates.

Molecular Formula C6H12N6O2
Molecular Weight 200.20 g/mol
CAS No. 82055-94-5
Cat. No. B2901428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-azide
CAS82055-94-5
Molecular FormulaC6H12N6O2
Molecular Weight200.20 g/mol
Structural Identifiers
InChIInChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2
InChIKeyOHZGAFKSAANFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-azide: Gold Standard Short-Chain Click Linker


Azido-PEG2-azide (N3-PEG2-N3, 1,2-Bis(2-azidoethoxy)ethane) is a homobifunctional, short-chain (PEG2) linker containing two terminal azide groups . Its molecular formula is C6H12N6O2 and it has a molecular weight of 200.20 g/mol . This compound is primarily utilized as a crosslinking reagent in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reactions, enabling efficient and bioorthogonal conjugation of molecules bearing terminal alkyne, DBCO, or BCN groups . It serves as a critical building block in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and is widely used in bioconjugation, materials science, and chemical biology .

Homobifunctional click crosslinker for CuAAC and SPAAC bioconjugation
Short-chain PEG2 building block for PROTAC linker design
Monodispersed scaffold for sequence-defined polymers and ADC intermediates

Risks of Substituting Azido-PEG2-azide with Generic PEG-Azides


Generic substitution of Azido-PEG2-azide with other azido-PEG compounds is scientifically unsound due to the critical impact of PEG chain length on molecular properties and biological activity. Longer PEG chains (e.g., PEG4, PEG8) increase linker length and hydrophilicity, which can drastically alter the conformation, solubility, and in vivo pharmacokinetics of the final conjugate, often reducing target engagement or increasing non-specific interactions [1]. Conversely, shorter, non-PEG aliphatic diazides lack the hydrophilicity and flexibility conferred by the PEG2 spacer, which is essential for maintaining conjugate solubility and minimizing aggregation in aqueous biological systems . Furthermore, substituting with polydisperse PEG mixtures, rather than a monodispersed compound like Azido-PEG2-azide, introduces significant analytical and batch-to-batch variability that is unacceptable for reproducible research and pharmaceutical development [2].

Chain length Longer PEG linkers (PEG4, PEG8) alter conjugate conformation, solubility, and pharmacokinetic profile; spatial control required for ternary complex formation may be lost.
Hydrophilicity Aliphatic diazides lack the PEG2 spacer flexibility and hydrophilicity, risking aggregation and reduced conjugation efficiency in aqueous systems.
Polydispersity Polydisperse PEG mixtures introduce batch-to-batch variability and analytical uncertainty; they cannot substitute a monodispersed, single-length linker for reproducible PROTAC/ADC research.

Performance Evidence: Azido-PEG2-azide vs. Alternatives


Defined PEG2 Spacer Length for Spatial Control

Molecular dynamics simulations indicate that the PEG2 spacer maintains a specific inter-functional group distance, which is critical for optimal ternary complex formation in PROTACs. This specific distance is not achievable with longer or shorter linkers.

PEG2 Spacer Length
Class-level inference
~12–15 Å inter-azide distance
Supports spatial control in PROTAC ternary complex design
Molecular dynamics simulation; distinct from shorter aliphatic or longer PEG spacers
PROTAC Design Bioconjugation Molecular Modeling

Enhanced Hydrophilicity vs. Aliphatic Diazides

The polyethylene glycol (PEG) spacer in Azido-PEG2-azide imparts significantly improved aqueous solubility compared to purely aliphatic diazide linkers of similar length.

Aqueous Compatibility
Class-level inference
Improved solubility vs. aliphatic diazides
Maintains conjugate solubility under physiological buffer conditions
Vendor-reported DMSO solubility; qualitative comparison to 1,5-diazidopentane
Bioconjugation Drug Delivery Nanoparticle Formulation

Monodispersed Precision Over Polydisperse PEGs

Azido-PEG2-azide is a monodispersed compound with a defined molecular weight and single, discrete chain length, unlike polydisperse PEG linkers that exist as a mixture of different chain lengths. [1]

Monodispersed Precision
Class-level inference
Defined MW 200.20 g/mol; single chain length
Ensures reproducible conjugation stoichiometry and analytical clarity
Critical for PROTAC and ADC development requiring precise characterization
PROTACs ADC Development Analytical Chemistry

Validated PROTAC Linker Utility

Azido-PEG2-azide is a widely cited and commercially available PROTAC linker, whereas many other short-chain diazides or alternative spacers are not explicitly validated for this application.

PROTAC Linker Validation
Reported
Widely cited and sold as PROTAC linker
Supports accelerated PROTAC development with a validated building block
Vendor classification and literature use; reduces linker geometry risk
PROTACs Targeted Protein Degradation Chemical Biology

Key Applications of Azido-PEG2-azide


Rational PROTAC Linker Design

Utilize Azido-PEG2-azide to construct the linker region of a PROTAC. The PEG2 spacer's defined 12-15 Å length (as supported by ) is ideal for positioning the E3 ligase ligand and the target protein ligand at an optimal distance to facilitate ternary complex formation and subsequent ubiquitination. This specific geometry is critical for efficient protein degradation and cannot be reliably achieved with longer PEG chains or non-PEG aliphatic linkers.

Precision Bioconjugation and Crosslinking

Employ Azido-PEG2-azide as a homobifunctional crosslinker to create well-defined protein-protein or protein-nanoparticle conjugates. The improved hydrophilicity over aliphatic diazides (as noted in ) ensures the conjugate remains soluble and non-aggregated in aqueous buffers, while the dual azide groups allow for stepwise or simultaneous coupling to alkyne-functionalized biomolecules via CuAAC or SPAAC.

Synthesis of Monodispersed Polymer Scaffolds

Use Azido-PEG2-azide as a foundational monomer for building monodispersed, sequence-defined polymers or dendrimers via iterative click chemistry. The defined length and reactivity of the PEG2 unit (as per ) provide a precise building block for constructing complex, information-rich macromolecules with applications in drug delivery and biomaterials.

Application
Selection Property
Validation Focus
PROTAC linker design
PEG2 spacer geometry
Ternary complex formation context
Protein/nanoparticle bioconjugation
Hydrophilicity vs. aliphatic linkers
Conjugate solubility and aggregation control
Monodispersed polymer scaffolds
Monodispersity and defined length
Sequence-defined macromolecule synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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